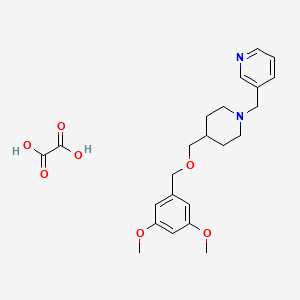
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective dopamine D3 receptor antagonist and has been studied for its potential use in treating addiction and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A significant application of compounds structurally related to "3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate" lies in their synthesis and subsequent structural analysis. For instance, a novel compound was synthesized through a reaction involving 1-(4-methylbenzyl)piperidin-4-one oxime and 2-chloro-5-chloromethylpyridine, followed by comprehensive characterization using elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction. This process underscored the nonplanar molecular structure and provided insights into the compound's bioactivity, notably its broad inhibitory activities toward fungi at certain concentrations (Xue Si-jia, 2011).
Quantum Chemical and Molecular Dynamics Simulations
Another area of application is in the computational modeling of these compounds to predict their behavior and interaction with other molecules. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. This approach enables the prediction of inhibition efficiencies, aiding in the development of more effective corrosion inhibitors (S. Kaya et al., 2016).
Role in Enzymatic Processes and Molecular Interactions
Compounds similar to "3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate" have been studied for their role in enzymatic processes and molecular interactions. For example, certain piperidine derivatives have been evaluated in models of compulsive food consumption, indicating their potential in modulating feeding, arousal, stress, and drug abuse through interactions with orexin receptors (L. Piccoli et al., 2012).
Electropolymerization and Material Science Applications
In the field of material science, derivatives of pyrrole and piperidine have been utilized in the electropolymerization process to yield conducting polymers with low oxidation potentials. These materials demonstrate significant stability in their conducting form, making them suitable for various electronic and electrochemical applications (G. Sotzing et al., 1996).
Pharmacological Applications
In pharmacology, structurally related compounds have been synthesized and evaluated for their potential as anti-Alzheimer's agents. These studies involve the design, synthesis, and biological evaluation of novel derivatives, aiming to develop effective treatments for neurodegenerative diseases (M. Gupta et al., 2020).
Eigenschaften
IUPAC Name |
3-[[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.C2H2O4/c1-24-20-10-19(11-21(12-20)25-2)16-26-15-17-5-8-23(9-6-17)14-18-4-3-7-22-13-18;3-1(4)2(5)6/h3-4,7,10-13,17H,5-6,8-9,14-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWNSSEAAOJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CN=CC=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)

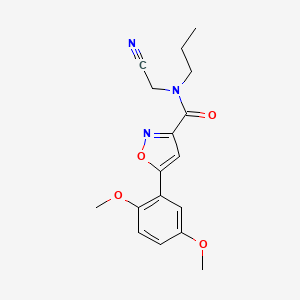

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)
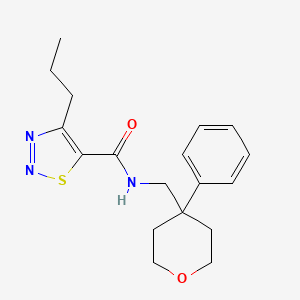
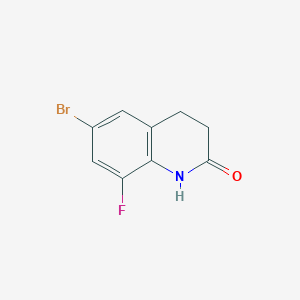

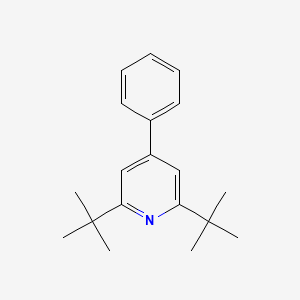

![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)